Oral Bioavailability Enables Non-Invasive Dosing Unavailable with Injectable Fulvestrant
AZD9496 demonstrates high oral bioavailability across three preclinical species, directly contrasting with fulvestrant's requirement for intramuscular injection. In the estrogen-dependent MCF-7 xenograft model, significant tumor growth inhibition was observed at AZD9496 doses as low as 0.5 mg/kg administered orally, accompanied by dose-dependent decreases in progesterone receptor protein levels [1]. By contrast, fulvestrant's clinical dosing is limited to 500 mg intramuscular injection monthly, with pharmacodynamic evidence indicating that complete ER degradation is not achieved at this regimen [2]. The oral route of AZD9496 enables flexible daily dosing regimens (tested from 20 mg QD to 600 mg BID in the Phase I trial) and avoids the tissue irritation and administration burden associated with intramuscular fulvestrant [3].
| Evidence Dimension | Oral bioavailability and route of administration |
|---|---|
| Target Compound Data | AZD9496: Oral F% = 63% (rat), 91% (mouse), 74% (dog); significant tumor growth inhibition at 0.5 mg/kg p.o. in MCF-7 xenograft |
| Comparator Or Baseline | Fulvestrant: No oral bioavailability; requires intramuscular injection (500 mg monthly clinical dose); incomplete ER degradation at clinically feasible doses |
| Quantified Difference | AZD9496 achieves therapeutic exposure via oral route across all tested species; fulvestrant has zero oral bioavailability |
| Conditions | Cross-species PK studies (rat, mouse, dog); MCF-7 estrogen-dependent xenograft model (ovariectomized athymic mice) |
Why This Matters
Procurement of AZD9496 rather than fulvestrant is indicated when experimental protocols require daily oral dosing, flexible dose adjustment, or when intramuscular administration is incompatible with animal welfare constraints or study design (e.g., chronic dosing regimens exceeding 4 weeks).
- [1] Weir HM, Bradbury RH, Lawson M, et al. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models. Cancer Res. 2016;76(11):3307-3318. View Source
- [2] Robertson JFR, Evans A, Henschen S, et al. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the Pharmacodynamic Effects of the Novel Oral SERD AZD9496 with Fulvestrant in Patients with Newly Diagnosed ER+ HER2− Primary Breast Cancer. Clin Cancer Res. 2020;26(16):4242-4249. View Source
- [3] Hamilton EP, Patel MR, Armstrong AC, et al. A First-in-Human Study of the New Oral Selective Estrogen Receptor Degrader AZD9496 for ER+/HER2− Advanced Breast Cancer. Clin Cancer Res. 2018;24(15):3510-3518. View Source
